
((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene, also known as TFMIB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TFMIB is a colorless liquid that is soluble in organic solvents such as ethanol and acetone.
Aplicaciones Científicas De Investigación
((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene has been found to have several potential applications in scientific research. One of the most significant applications is its use as a ligand in metal-catalyzed reactions. This compound has been shown to be an effective ligand for palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis. Additionally, this compound has been used as a reagent in the synthesis of biologically active compounds, such as antitumor agents and anti-inflammatory agents.
Mecanismo De Acción
The mechanism of action of ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene is not well understood. However, it is believed that this compound acts as a nucleophile in metal-catalyzed reactions, which allows it to form a bond with a metal ion. This bond facilitates the reaction between the metal ion and the substrate, leading to the formation of the desired product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported that this compound is not toxic to cells and does not cause any significant changes in cell morphology or viability. Additionally, this compound has been found to be stable in various biological environments, which makes it a useful tool for studying biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene in lab experiments is its high stability and low toxicity. Additionally, this compound is easy to handle and can be synthesized in large quantities. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to understand the mechanism of action of this compound and to explore its potential applications in other fields, such as materials science and catalysis. Finally, there is a need for more studies on the biochemical and physiological effects of this compound to determine its safety and potential for use in medical applications.
Métodos De Síntesis
((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene can be synthesized through a multistep process that involves the reaction of 3-(trifluoromethyl)cyclopropene with ethylene oxide, followed by the reaction of the resulting product with benzyl chloride. The final product is obtained through purification using column chromatography. This synthesis method has been reported in several research articles and has been found to be effective in producing high yields of this compound.
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)cyclopropen-1-yl]ethoxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)12-8-11(12)6-7-17-9-10-4-2-1-3-5-10/h1-5,8,12H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSBVBUNFDPUAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC2=CC2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2689724.png)
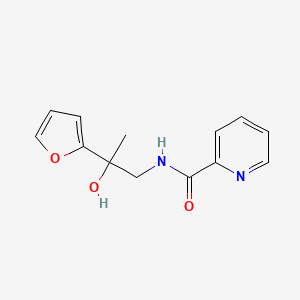
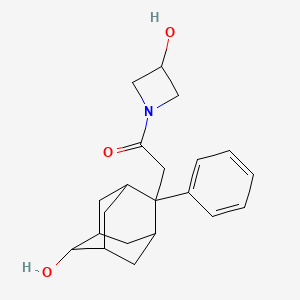
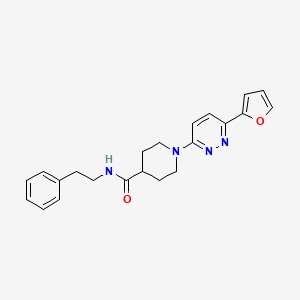
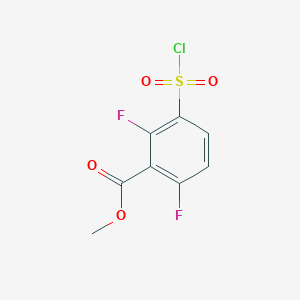
![2-[7-(3,4-Dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2689734.png)
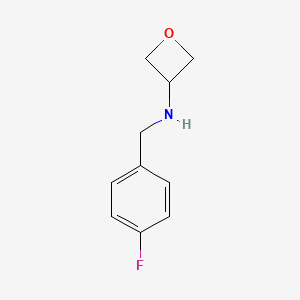

![(5-phenylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2689739.png)
![N6-(pyridin-3-ylmethyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2689741.png)
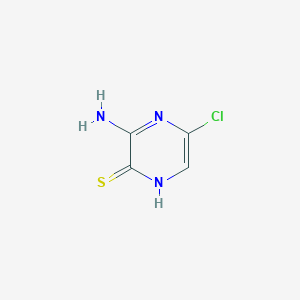

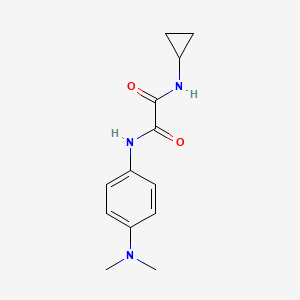
![Propyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2689747.png)